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An In-depth Technical Guide to DRP1i27 Dihydrochloride as a Chemical Probe for Drp1

Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The study of mitochondrial dynamics is crucial for understanding cellular health and numerous

pathologies, with the Dynamin-related protein 1 (Drp1) acting as the master regulator of

mitochondrial fission. The development of specific chemical probes to modulate Drp1 activity is

paramount for both basic research and therapeutic discovery. This guide provides a

comprehensive technical overview of DRP1i27 dihydrochloride, a novel small molecule

inhibitor of human Drp1. Unlike the widely used but non-specific inhibitor Mdivi-1, DRP1i27 has

been demonstrated to directly bind to the GTPase domain of human Drp1, inhibiting its function

and producing cellular effects that are strictly dependent on the presence of Drp1.[1][2][3] This

document details its mechanism of action, quantitative binding and activity data, key

experimental protocols, and the critical signaling pathways it modulates, establishing DRP1i27

as a high-quality chemical probe for interrogating Drp1 function.[1][4]
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Mitochondria form a dynamic network that is constantly remodeled by opposing processes of

fusion and fission.[4] This balance is essential for mitochondrial quality control, energy

production, cell division, and apoptosis.[4][5] The primary mediator of mitochondrial fission is

Drp1, a large GTPase that translocates from the cytosol to the outer mitochondrial membrane

(OMM).[4][6][7] At the OMM, Drp1 oligomerizes into ring-like structures that use the energy

from GTP hydrolysis to constrict and divide the mitochondrion.[6][7][8]

Given its central role, the dysregulation of Drp1 and excessive mitochondrial fission are

implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular

conditions, and cancer.[5][8] This makes Drp1 a compelling therapeutic target.

A chemical probe is a small molecule used to study the function of a specific protein in

biological systems.[9][10] A high-quality probe must be potent, selective, and well-

characterized.[9][11] For years, Mdivi-1 was the most common tool used to inhibit Drp1.

However, mounting evidence shows it has significant off-target effects, most notably the

inhibition of Complex I of the electron transport chain, and its direct interaction with human

Drp1 is questionable.[1][12][13] This lack of specificity can lead to erroneous conclusions about

the role of Drp1. DRP1i27 was developed to overcome these limitations, offering a more

reliable tool to dissect Drp1's specific functions.[1][2]

DRP1i27 Dihydrochloride: A Specific Inhibitor of
Human Drp1
Discovery and Mechanism of Action
DRP1i27 was identified through an in silico virtual screening of compound libraries against the

crystal structure of the human Drp1 GTPase domain.[2][12][14] This computational approach

prioritized molecules with a high predicted binding affinity for the enzyme's active site.

The mechanism of action of DRP1i27 is direct inhibition of Drp1's enzymatic function:

Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[2][4][14][15]

Molecular docking studies predict that it fits within the GTPase binding pocket, forming

hydrogen bonds with key residues Gln34 and Asp218.[4][15][16]

Inhibition of GTPase Activity: By occupying the active site, DRP1i27 inhibits the hydrolysis of

GTP, a step that is essential for the conformational changes Drp1 undergoes to sever the
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mitochondrial membrane.[1][4]

Drp1-Dependent Cellular Effects: The inhibitory effect of DRP1i27 on mitochondrial fission is

contingent on the presence of Drp1. In Drp1 knock-out (KO) cells, DRP1i27 has no effect on

mitochondrial morphology, confirming its high specificity.[2][3][4]

Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the interaction of

DRP1i27 with Drp1 and its effects in cellular models.

Table 1: Binding Affinity of DRP1i27 to Human Drp1

Parameter Method Value (KD) Target Reference(s)

Binding
Affinity

Surface
Plasmon
Resonance
(SPR)

286 µM
Human Drp1
isoform 3

[14][15][17][18]

| Binding Affinity | Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 |[14][15]

[17][18] |

Table 2: Functional Activity and Cellular Effects of DRP1i27
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Parameter
Cell Line /
System

Concentration(
s)

Effect Reference(s)

Effective
Concentration
Range

Human and
mouse
fibroblasts

0 - 50 µM

Promotes
fused
mitochondrial
networks in a
Drp1-
dependent
manner.

[15][16][17]

Inhibition of

Mitochondrial

Fragmentation

HL-1 cells

(simulated

ischemia-

reperfusion)

50 µM

Significant

reduction in the

percentage of

cells with

fragmented

mitochondria.

[3][14]

Cytoprotection

Human iPSC-

derived

cardiomyocytes

(Doxorubicin-

induced toxicity)

50 µM

Significantly

reduced

cytotoxicity as

measured by

LDH release.

[3][14][17]

| GTPase Activity Inhibition | Recombinant Human Drp1 | 5 µM | Statistically significant

reduction in GTP hydrolysis. |[13][18] |

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding the role

and validation of DRP1i27.
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Caption: Drp1-mediated fission pathway and its direct inhibition by DRP1i27.
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Caption: Experimental workflow for the discovery and characterization of DRP1i27.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10857957#drp1i27-dihydrochloride-as-a-chemical-
probe-for-drp1-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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